REACTION_CXSMILES
|
Cl.[F:2][C:3]1[C:4]([I:18])=[C:5]([NH:10]C(=O)OC(C)(C)C)[C:6]([F:9])=[CH:7][CH:8]=1>O1CCOCC1.C1COCC1>[F:2][C:3]1[C:4]([I:18])=[C:5]([C:6]([F:9])=[CH:7][CH:8]=1)[NH2:10]
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the contents were partitioned between DCM (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified on silica gel
|
Type
|
WASH
|
Details
|
eluting 0-50% EtOAc in hexanes over 16 minutes
|
Duration
|
16 min
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(N)C(=CC1)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.46 mmol | |
AMOUNT: MASS | 373 mg | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |